1-(2,5-difluorophenyl)-N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}methanesulfonamide
Description
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O3S/c22-17-5-6-18(23)16(13-17)14-31(29,30)24-10-12-27-21(28)8-7-20(25-27)26-11-9-15-3-1-2-4-19(15)26/h1-9,11,13,24H,10,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBHLCLAQBBUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=NN(C(=O)C=C3)CCNS(=O)(=O)CC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-difluorophenyl)-N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}methanesulfonamide typically involves multi-step organic synthesis. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other modern catalytic methods.
Construction of the Pyridazine Ring: This involves cyclization reactions starting from appropriate hydrazine derivatives.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-difluorophenyl)-N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
1-(2,5-difluorophenyl)-N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly as a receptor antagonist.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,5-difluorophenyl)-N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}methanesulfonamide involves its interaction with specific molecular targets. It acts as a functional antagonist of certain receptors, exhibiting high binding affinity and modulating receptor activity . The pathways involved include inhibition of receptor-mediated signaling cascades, leading to therapeutic effects such as blood pressure reduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous sulfonamide/sulfenamide derivatives, emphasizing structural and functional differences:
Key Observations :
Functional Group Variations: The target compound’s indole-pyridazinone core distinguishes it from simpler phenyl or pyrazole-based analogs. This hybrid structure may enhance binding specificity to eukaryotic targets (e.g., mammalian or fungal kinases) compared to tolylfluanid’s thiol-targeting mechanism .
Fluorine Substitution: The 2,5-difluorophenyl group in the target compound likely improves metabolic stability and membrane permeability compared to non-fluorinated phenyl groups in dichlofluanid or fenpyroximate .
Research Findings and Mechanistic Insights
Target Compound :
- Structural Advantages: The pyridazinone-indole conjugate may enable dual binding modes: the pyridazinone’s carbonyl group could chelate metal ions (e.g., Mg²⁺ in ATP-binding pockets), while the indole’s NH group participates in hydrogen bonding .
Limitations :
- The compound’s high molecular weight (~450–500 g/mol) and polar sulfonamide group may limit blood-brain barrier penetration, restricting its utility in central nervous system targets.
Comparative Mechanisms :
- Tolyfluanid/Dichlofluanid: These fungicides inhibit fungal growth by reacting with thiol groups in cellular proteins, disrupting redox balance . In contrast, the target compound’s indole-pyridazinone system may inhibit kinases or proteases via competitive binding.
- Fenpyroximate : As a pyrazole-acaricide, it targets mitochondrial complex I. The target compound’s lack of a pyrazole or ester group suggests a divergent mechanism, possibly involving nucleic acid intercalation or topoisomerase inhibition .
Toxicity and Stability :
- Sulfonamide derivatives like tolylfluanid are associated with environmental persistence and aquatic toxicity. The target compound’s difluorophenyl group may reduce bioaccumulation compared to chlorinated analogs .
- Hydrolytic Stability : Methanesulfonamides are generally more stable than sulfenamides (e.g., dichlofluanid), which degrade rapidly in acidic environments .
Biological Activity
The compound 1-(2,5-difluorophenyl)-N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}methanesulfonamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- 2,5-Difluorophenyl group : This moiety may contribute to the compound's lipophilicity and binding affinity.
- Indole derivative : Known for various biological activities including anti-cancer properties.
- Dihydropyridazine ring : This structure is often associated with diverse pharmacological effects.
The biological activity of this compound is primarily linked to its interaction with several molecular targets:
- Phosphodiesterase Inhibition : Similar compounds have shown efficacy as phosphodiesterase (PDE) inhibitors, which play a crucial role in the modulation of cyclic nucleotide levels, affecting various signaling pathways involved in inflammation and cell proliferation .
- Antioxidant Activity : The presence of the indole structure is often associated with antioxidant properties, potentially protecting cells from oxidative stress .
- Enzyme Inhibition : Preliminary studies indicate that derivatives of this compound may inhibit enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| PDE Inhibition | Reduced inflammatory responses in vitro | |
| Antioxidant Activity | Scavenging of free radicals | |
| AChE Inhibition | Potential use in Alzheimer's disease |
Case Study 1: PDE4 Inhibition in Respiratory Diseases
In a study examining PDE4 inhibitors, a similar compound demonstrated significant reductions in airway hyperreactivity in asthmatic models. The study reported an IC50 value indicating effective inhibition at low concentrations, suggesting that our compound may exhibit similar efficacy in respiratory conditions .
Case Study 2: Neuroprotective Effects
Research on indole derivatives has shown that they can protect against neurodegeneration by inhibiting AChE activity. This could indicate a potential therapeutic use for our compound in treating conditions like Alzheimer's disease, where cholinergic signaling is impaired .
Research Findings
Recent investigations into the pharmacological profile of related compounds reveal promising results:
- In vitro assays have demonstrated that these compounds can effectively inhibit cell proliferation in cancer cell lines.
- Animal models have shown improved outcomes in inflammatory conditions when treated with PDE inhibitors, highlighting the therapeutic potential of this class of compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
